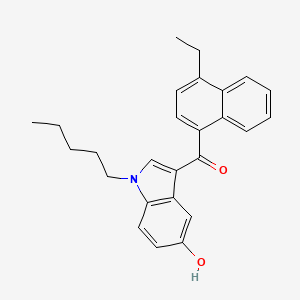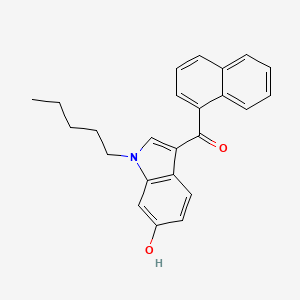
Dimethylone hydrochloride
Vue d'ensemble
Description
Il est structurellement apparenté à la méthylone, un médicament de synthèse qui a été détecté dans des produits commercialisés comme des sels de bain, des engrais pour plantes et des comprimés . Ce composé est principalement destiné à des fins médico-légales et n'est pas destiné à un usage humain ou vétérinaire .
Applications De Recherche Scientifique
bk-MDDMA (hydrochloride) is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of designer drugs in biological samples . The compound is also used in mass spectrometry and other analytical techniques to study its chemical properties and behavior . Additionally, it is employed in research related to the abuse potential and toxicological effects of synthetic cathinones .
Mécanisme D'action
Target of Action
Dimethylone hydrochloride, also known as βk-MDDMA, is a substituted cathinone derivative . Cathinones are a sub-category of amphetamines, which can have stimulant effects. The primary targets of Dimethylone are likely to be similar to those of other cathinones, which typically include monoamine transporters .
Mode of Action
Cathinones are known to exert their effects by increasing the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, which they achieve by inhibiting the reuptake of these neurotransmitters .
Biochemical Pathways
Based on its structural similarity to other cathinones, it can be inferred that dimethylone likely affects the dopaminergic, adrenergic, and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and arousal.
Pharmacokinetics
It is known that cathinones are generally well-absorbed in the gastrointestinal tract and are capable of crossing the blood-brain barrier . They are typically metabolized in the liver and excreted in the urine .
Result of Action
The result of Dimethylone’s action is a stimulant effect, with potential empathogenic effects . This can lead to increased energy, sociability, and feelings of empathy. It can also cause adverse effects such as tachycardia, hypertension, hyperthermia, and potential neurotoxicity .
Action Environment
The action of Dimethylone, like other cathinones, can be influenced by various environmental factors. For instance, the presence of other substances can impact its metabolism and effects. Additionally, individual factors such as the user’s health status, age, and genetic factors can also influence the drug’s action, efficacy, and stability .
Safety and Hazards
Dimethylone hydrochloride causes burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and store it under an inert atmosphere .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bk-MDDMA (chlorhydrate) implique généralement la réaction de la 3,4-méthylènedioxyphényl-2-propanone avec la diméthylamine dans des conditions contrôlées . La réaction est effectuée en présence d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour donner le produit désiré. Le produit final est ensuite converti en sa forme de sel de chlorhydrate par traitement avec de l'acide chlorhydrique .
Méthodes de production industrielle
La production industrielle du bk-MDDMA (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est généralement produit sous forme de solide cristallin et est stocké dans des conditions contrôlées pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le bk-MDDMA (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le bk-MDDMA en ses alcools ou amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles comme les halogénures, les cyanures et les amines peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés oxydés du bk-MDDMA.
Réduction : Formes réduites telles que les alcools ou les amines.
Substitution : Dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le bk-MDDMA (chlorhydrate) est principalement utilisé dans la recherche en chimie médico-légale et en toxicologie. Il sert d'étalon de référence analytique pour l'identification et la quantification des médicaments de synthèse dans les échantillons biologiques . Le composé est également utilisé en spectrométrie de masse et dans d'autres techniques analytiques pour étudier ses propriétés chimiques et son comportement . De plus, il est utilisé dans la recherche concernant le potentiel d'abus et les effets toxicologiques des cathinones synthétiques .
Mécanisme d'action
Le bk-MDDMA (chlorhydrate) exerce ses effets en interagissant avec les transporteurs de monoamines dans le cerveau. Il inhibe la recapture des neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine en se liant à leurs transporteurs respectifs . Cela conduit à une augmentation de la concentration de ces neurotransmetteurs dans la fente synaptique, entraînant une neurotransmission accrue. De plus, le bk-MDDMA agit comme un faible agoniste des récepteurs de la sérotonine, contribuant à ses effets psychotropes .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité du bk-MDDMA
Le bk-MDDMA (chlorhydrate) est unique en raison de sa configuration structurelle spécifique et de son interaction avec les transporteurs de monoamines. Contrairement à certains de ses analogues, le bk-MDDMA a un profil distinct de libération et d'inhibition de la recapture des neurotransmetteurs, ce qui en fait un composé précieux pour la recherche médico-légale et toxicologique .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQTJLQSAOBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347814 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109367-07-9 | |
| Record name | Dimethylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















